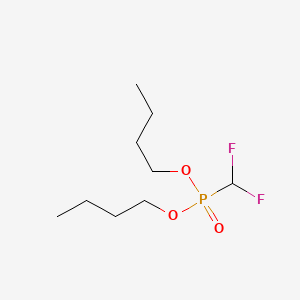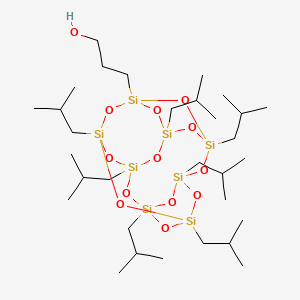
2,2-Diallylpiperidine hydrochloride
Übersicht
Beschreibung
2,2-Diallylpiperidine hydrochloride is a chemical compound with the molecular formula C11H20ClN It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diallylpiperidine hydrochloride typically involves the reaction of piperidine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom in piperidine attacks the electrophilic carbon in allyl bromide, resulting in the formation of 2,2-diallylpiperidine. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reactants to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diallylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of 2,2-diallylpiperidine.
Reduction: Reduced derivatives of 2,2-diallylpiperidine.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Diallylpiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2,2-diallylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Dihydropyridine: A similar heterocyclic compound with two hydrogen atoms added to the pyridine ring.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties.
Uniqueness: 2,2-Diallylpiperidine hydrochloride is unique due to the presence of two allyl groups attached to the piperidine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other piperidine derivatives.
Eigenschaften
IUPAC Name |
2,2-bis(prop-2-enyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-3-7-11(8-4-2)9-5-6-10-12-11;/h3-4,12H,1-2,5-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBADOSIQUICOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCN1)CC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3149871.png)
![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)

![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)





![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)

![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)
![Hexahydrofuro[2,3-b]furan-3-amine](/img/structure/B3149945.png)
